molecular formula C18H41NO2Si2 B6325282 3,3-Bis({[(tert-butyldimethylsilyl)oxy]methyl})cyclobutan-1-amine CAS No. 130369-34-5

3,3-Bis({[(tert-butyldimethylsilyl)oxy]methyl})cyclobutan-1-amine

Cat. No.: B6325282
CAS No.: 130369-34-5
M. Wt: 359.7 g/mol
InChI Key: LNLVJYLLRAIAMS-UHFFFAOYSA-N
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Description

3,3-Bis({[(tert-butyldimethylsilyl)oxy]methyl})cyclobutan-1-amine is a complex organic compound with the molecular formula C18H41NO2Si2. It is characterized by the presence of a cyclobutane ring substituted with amine and silyl ether groups. This compound is primarily used in research settings and has various applications in synthetic organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Bis({[(tert-butyldimethylsilyl)oxy]methyl})cyclobutan-1-amine typically involves multiple steps. One common method includes the protection of hydroxyl groups with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole. The cyclobutane ring is then formed through a series of cyclization reactions, often involving the use of strong bases or catalysts to facilitate the ring closure.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

3,3-Bis({[(tert-butyldimethylsilyl)oxy]methyl})cyclobutan-1-amine can undergo various chemical reactions, including:

    Oxidation: The silyl ether groups can be oxidized to form silanols or siloxanes.

    Reduction: The amine group can be reduced to form secondary or tertiary amines.

    Substitution: The silyl ether groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions to replace the silyl ether groups.

Major Products Formed

The major products formed from these reactions include silanols, siloxanes, secondary or tertiary amines, and various substituted cyclobutane derivatives.

Scientific Research Applications

3,3-Bis({[(tert-butyldimethylsilyl)oxy]methyl})cyclobutan-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions due to its unique structural features.

    Medicine: Research into potential therapeutic applications, such as the development of novel drugs targeting specific biological pathways.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials for electronics.

Mechanism of Action

The mechanism of action of 3,3-Bis({[(tert-butyldimethylsilyl)oxy]methyl})cyclobutan-1-amine involves its interaction with various molecular targets. The silyl ether groups can participate in hydrogen bonding and other non-covalent interactions, while the amine group can form covalent bonds with electrophilic centers. These interactions can modulate the activity of enzymes and other proteins, influencing biological pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    3,3-Bis({[(tert-butyldimethylsilyl)oxy]methyl})cyclobutan-1-ol: Similar structure but with a hydroxyl group instead of an amine.

    3,3-Bis({[(tert-butyldimethylsilyl)oxy]methyl})cyclobutan-1-carboxylic acid: Contains a carboxylic acid group instead of an amine.

    3,3-Bis({[(tert-butyldimethylsilyl)oxy]methyl})cyclobutan-1-thiol: Features a thiol group in place of the amine.

Uniqueness

The uniqueness of 3,3-Bis({[(tert-butyldimethylsilyl)oxy]methyl})cyclobutan-1-amine lies in its combination of silyl ether and amine functionalities, which provide a versatile platform for chemical modifications and interactions. This makes it a valuable compound in synthetic chemistry and various research applications.

Properties

IUPAC Name

3,3-bis[[tert-butyl(dimethyl)silyl]oxymethyl]cyclobutan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H41NO2Si2/c1-16(2,3)22(7,8)20-13-18(11-15(19)12-18)14-21-23(9,10)17(4,5)6/h15H,11-14,19H2,1-10H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNLVJYLLRAIAMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1(CC(C1)N)CO[Si](C)(C)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H41NO2Si2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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